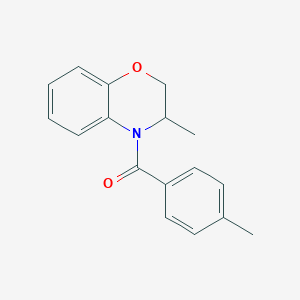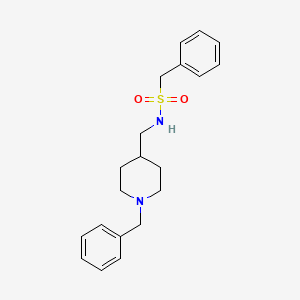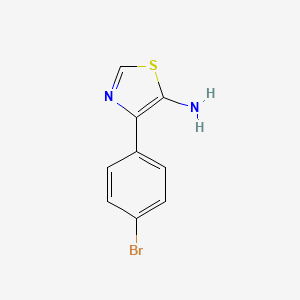
Methyl 3-isocyanato-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-isocyanato-3-phenylpropanoate” is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC(=O)CC(C1=CC=CC=C1)N=C=O . This represents the connectivity and arrangement of atoms in the molecule.Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 3-isocyanato-3-phenylpropanoate has been utilized in the synthesis of amino acid ester isocyanates, showcasing its role in the production of esters of substituted monobasic acids and acylation processes. These applications underscore its importance in organic synthesis and material science, facilitating the creation of complex organic compounds and polymers (Tsai, Takaoka, Powell, & Nowick, 2003).
DNA Binding Interactions
Research into the DNA binding interactions of dexibuprofen derivatives, including this compound, has provided insights into the molecular interactions and binding mechanisms with DNA. This is crucial for understanding the biological activities and therapeutic potential of these compounds (Arshad, Zafran, Ashraf, & Perveen, 2017).
Polymer Chemistry
In polymer chemistry, this compound has been involved in the synthesis of optically active poly(phenyl isocyanate)s, highlighting its application in creating polymers with specific optical properties. This is significant for the development of materials with unique characteristics, such as chiral recognition or specific light interactions (Maeda & Okamoto, 1998).
Reaction Mechanisms and Product Formation
Studies on the reactivity of isocyanates, including this compound, with urethanes have clarified conditions for allophanate formation. This research contributes to the understanding of chemical reaction mechanisms and the conditions necessary for producing specific compounds, which is vital for material science and the synthesis of polymers (Lapprand, Boisson, Delolme, Méchin, & Pascault, 2005).
Mutagenic and Health Effects
Investigations into the mutagenic action of isocyanates used in polyurethane production have revealed the potential health hazards of these compounds. Understanding the mutagenic effects of chemicals like this compound is crucial for assessing the risks associated with their use and for developing safer industrial practices (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-isocyanato-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)7-10(12-8-13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZFHKXMYZBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2861530.png)
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861533.png)
![4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2861535.png)

![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2861537.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2861545.png)



![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)
